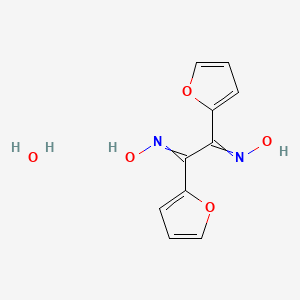
2-Furildioxime monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furildioxime monohydrate is a chemical compound with the empirical formula C10H8N2O4 · H2O and a molecular weight of 238.20 g/mol . It is a reagent commonly used for the spectrophotometric determination of various metal ions, including gold (II), cobalt (II), copper (II), nickel (II), palladium (II), rhenium (VII), and uranium (VI) . This compound is known for its high purity, typically ≥99.0% .
Preparation Methods
The synthesis of 2-Furildioxime monohydrate involves the oximation of furil with hydroxyammonium chloride, followed by aqueous recrystallization using MacKair’s method . The reaction conditions typically include the use of solvents such as methanol and hydrochloric acid, with the product being purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-Furildioxime monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include hydroxyammonium chloride for oximation and various metal ions for complex formation . The major products formed from these reactions are metal complexes, which are useful in analytical chemistry .
Scientific Research Applications
2-Furildioxime monohydrate has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metal ions can be utilized in biological studies to detect and quantify metal ions in biological samples.
Medicine: While not directly used as a drug, its role in detecting metal ions can be crucial in medical diagnostics and research.
Mechanism of Action
The mechanism by which 2-Furildioxime monohydrate exerts its effects involves the formation of complexes with metal ions. The compound acts as a ligand, binding to metal ions through its oxime groups. This binding results in the formation of stable complexes that can be detected and quantified using spectrophotometric methods . The molecular targets are the metal ions, and the pathways involved include complexation and subsequent spectrophotometric analysis.
Comparison with Similar Compounds
2-Furildioxime monohydrate can be compared with other similar compounds, such as:
Bis(2-furyl)glyoxime: This compound is also used for the determination of metal ions and shares similar chemical properties.
2,2′-Furildioxime mixed isomers hydrate: This is a mixture of isomers of 2-Furildioxime and is used for similar applications.
The uniqueness of this compound lies in its high purity and specific use in spectrophotometric determinations, making it a preferred choice in analytical chemistry .
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine;hydrate |
InChI |
InChI=1S/C10H8N2O4.H2O/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8;/h1-6,13-14H;1H2 |
InChI Key |
DCWNKEASSHNEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



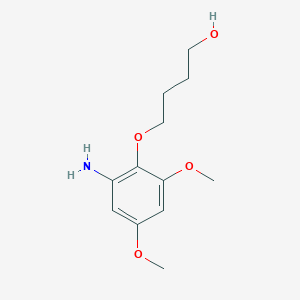
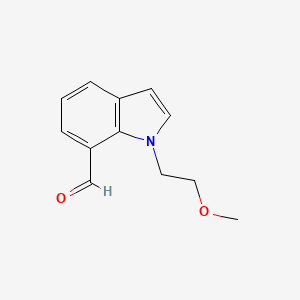
![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)
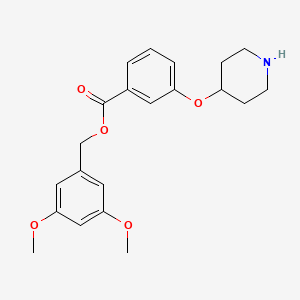
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
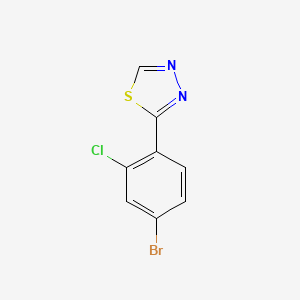
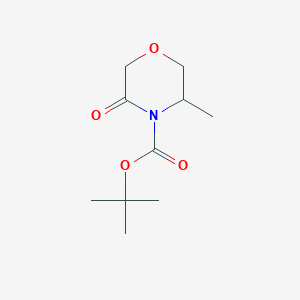
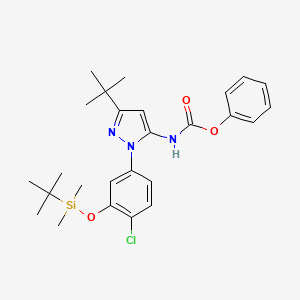
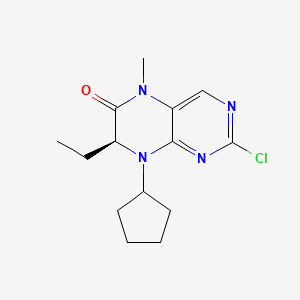
![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
